molecular formula C11H13FO3 B13108272 3-Fluoro-3-(3-methoxyphenyl)butanoicacid

3-Fluoro-3-(3-methoxyphenyl)butanoicacid

Cat. No.: B13108272
M. Wt: 212.22 g/mol
InChI Key: VRPBFLAFIPABJM-UHFFFAOYSA-N
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Description

3-Fluoro-3-(3-methoxyphenyl)butanoic acid is a fluorinated carboxylic acid derivative featuring a methoxyphenyl substituent and a fluorine atom at the third carbon of the butanoic acid backbone. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-3-(3-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(12,7-10(13)14)8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

VRPBFLAFIPABJM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC(=CC=C1)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(3-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Fluoro-3-(3-methoxyphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(3-methoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Fluoro-3-(3-methoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-methoxyphenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s key structural features—fluorine and methoxyphenyl groups—distinguish it from other butanoic acid derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of 3-Fluoro-3-(3-methoxyphenyl)butanoic Acid and Analogs
Compound Name Molecular Formula Substituents (Position) Key Features CAS Number Source
3-Fluoro-3-(3-methoxyphenyl)butanoic acid C₁₁H₁₃FO₃ -F (C3), 3-methoxyphenyl (C3) Dual substituents on C3; moderate polarity Not explicitly listed Inferred from analogs
4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid C₁₁H₁₁F₃O₃ -CF₃ (C4), 3-methoxyphenyl (C2) Highly fluorinated; electron-deficient 2059994-81-7
3-(3-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 3-methoxyphenyl (C3); shorter chain Propanoic acid backbone; no fluorine 10516-71-9
(3S)-3-[3-(Trifluoromethoxy)phenyl]butanoic acid C₁₁H₁₁F₃O₃ -CF₃O (C3 phenyl); chiral center Trifluoromethoxy group; stereospecificity CID 137965758
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ -F (C4 phenyl), -CH₃ (C3 phenyl & C3) Branched alkyl chain; dual methyl groups 1181635-62-0

Physicochemical and Functional Differences

  • Electron-Withdrawing Effects: The fluorine atom in 3-fluoro-3-(3-methoxyphenyl)butanoic acid enhances acidity compared to non-fluorinated analogs (e.g., 3-(3-methoxyphenyl)propanoic acid) due to its electronegativity. However, it is less acidic than trifluorinated derivatives (e.g., 4,4,4-trifluoro-2-(3-methoxyphenyl)butanoic acid) .
  • This contrasts with perfluorinated compounds (e.g., heptafluorobutanoic acid esters in ), which exhibit extreme hydrophobicity but lack aromatic moieties .
  • Stereochemical Influence: Chiral analogs like (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid demonstrate the importance of stereochemistry in receptor binding, suggesting that enantiomeric forms of the target compound may have distinct bioactivities .

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